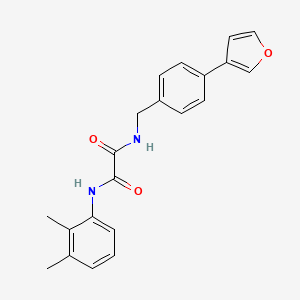

N1-(2,3-dimethylphenyl)-N2-(4-(furan-3-yl)benzyl)oxalamide

Description

N1-(2,3-Dimethylphenyl)-N2-(4-(furan-3-yl)benzyl)oxalamide is an oxalamide derivative characterized by its unique substitution pattern. The N1-position is occupied by a 2,3-dimethylphenyl group, while the N2-position features a 4-(furan-3-yl)benzyl moiety. This compound belongs to a broader class of oxalamides, which are studied for diverse applications, including flavoring agents (e.g., umami enhancers) and bioactive molecules targeting enzymes or receptors .

Molecular Formula: C₂₁H₂₀N₂O₃

Molecular Weight: 348.4 g/mol (calculated)

Key Structural Features:

- N1-Substituent: 2,3-Dimethylphenyl (electron-donating methyl groups enhance lipophilicity).

Properties

IUPAC Name |

N'-(2,3-dimethylphenyl)-N-[[4-(furan-3-yl)phenyl]methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O3/c1-14-4-3-5-19(15(14)2)23-21(25)20(24)22-12-16-6-8-17(9-7-16)18-10-11-26-13-18/h3-11,13H,12H2,1-2H3,(H,22,24)(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFHCCAROZFLOJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)C(=O)NCC2=CC=C(C=C2)C3=COC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,3-dimethylphenyl)-N2-(4-(furan-3-yl)benzyl)oxalamide typically involves the reaction of 2,3-dimethylaniline with 4-(furan-3-yl)benzylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:

Step 1: Preparation of the oxalyl chloride intermediate by reacting oxalic acid with thionyl chloride.

Step 2: Reaction of the oxalyl chloride intermediate with 2,3-dimethylaniline to form the N1-(2,3-dimethylphenyl)oxalamide intermediate.

Step 3: Reaction of the N1-(2,3-dimethylphenyl)oxalamide intermediate with 4-(furan-3-yl)benzylamine to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N1-(2,3-dimethylphenyl)-N2-(4-(furan-3-yl)benzyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

Reduction: The oxalamide group can be reduced to form corresponding amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophilic reagents like nitric acid for nitration and halogens for halogenation are employed.

Major Products

Oxidation: Furan-3-carboxylic acid derivatives.

Reduction: Corresponding amines.

Substitution: Nitrated or halogenated derivatives of the aromatic rings.

Scientific Research Applications

Chemical Synthesis

The synthesis of N1-(2,3-dimethylphenyl)-N2-(4-(furan-3-yl)benzyl)oxalamide involves a multi-step process:

- Preparation of Oxalyl Chloride : Reacting oxalic acid with thionyl chloride.

- Formation of Intermediate : The oxalyl chloride reacts with 2,3-dimethylaniline to form N1-(2,3-dimethylphenyl)oxalamide.

- Final Product Formation : This intermediate is then reacted with 4-(furan-3-yl)benzylamine to yield the final compound.

The chemical structure is represented by the formula , with a molecular weight of 348.4 g/mol.

Scientific Research Applications

This compound has several notable applications:

Chemistry

- Building Block for Synthesis : This compound serves as a versatile building block for synthesizing more complex molecules, enabling the development of new chemical entities that may have unique properties or functions.

Biology

- Antimicrobial Properties : Research indicates potential antimicrobial activity, making it a candidate for developing new antibacterial agents.

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit certain enzymes involved in cell proliferation, indicating possible anticancer effects. The exact molecular targets and pathways are still under investigation.

Medicine

- Therapeutic Applications : The compound is being explored for its therapeutic potential in drug development. Its ability to interact with specific molecular targets could lead to the creation of novel treatments for various diseases.

Industry

- Material Development : In industrial applications, this compound is utilized in developing new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(2,3-dimethylphenyl)-N2-(4-(furan-3-yl)benzyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural analogs and their properties:

Substituent Effects on Physicochemical Properties

- Electron-Donating vs. Methoxy groups (e.g., in S336) enhance water solubility but may reduce metabolic stability compared to methyl groups .

Aromatic vs. Aliphatic Substituents :

Biological Activity

N1-(2,3-dimethylphenyl)-N2-(4-(furan-3-yl)benzyl)oxalamide is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves a multi-step process:

- Preparation of Oxalyl Chloride : Reacting oxalic acid with thionyl chloride.

- Formation of Intermediate : The oxalyl chloride reacts with 2,3-dimethylaniline to form N1-(2,3-dimethylphenyl)oxalamide.

- Final Product Formation : This intermediate is then reacted with 4-(furan-3-yl)benzylamine to yield the final compound.

The chemical structure is represented by the formula , with a molecular weight of 348.4 g/mol .

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. It appears to inhibit cell proliferation by targeting specific enzymes involved in cancer cell growth. For instance, studies have shown that the compound can inhibit the activity of certain kinases that are crucial for tumor growth .

The proposed mechanism involves binding to specific molecular targets within cancer cells, leading to altered signaling pathways that promote apoptosis (programmed cell death). This effect has been observed in various cancer cell lines, suggesting broad applicability in cancer treatment .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against a range of pathogens. The efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli has been documented, indicating potential use in treating bacterial infections .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant inhibition of cancer cell lines with IC50 values indicating potent activity. |

| Study 2 | Reported antimicrobial effects with minimum inhibitory concentrations (MICs) lower than standard antibiotics. |

| Study 3 | Explored structure-activity relationships (SAR), identifying key substituents that enhance biological activity. |

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. Modifications at the furan and benzene rings have been shown to affect potency and selectivity against various biological targets. For example:

Q & A

What are the established synthetic methodologies for N1-(2,3-dimethylphenyl)-N2-(4-(furan-3-yl)benzyl)oxalamide, and what key reaction parameters influence yield?

Basic Research Question

The synthesis typically follows a two-step procedure:

Amine Activation : Reacting 4-(furan-3-yl)benzylamine with oxalyl chloride in anhydrous dichloromethane (DCM) under nitrogen, using N,N-diisopropylethylamine (DIPEA) as a base to generate the intermediate oxalyl chloride adduct .

Coupling Reaction : Adding 2,3-dimethylaniline to the intermediate, with precise stoichiometric control (1:1 molar ratio of amines to oxalyl chloride) to minimize byproducts.

Key Parameters :

- Solvent Choice : Anhydrous DCM ensures reactivity while avoiding hydrolysis .

- Temperature : Reactions performed at 0°C during mixing, then warmed to room temperature for completion .

- Purification : Silica gel chromatography (ethyl acetate/hexane gradient) yields >95% purity. Yields range from 50–70%, depending on steric hindrance from substituents .

How do researchers confirm the structural identity and purity of this oxalamide derivative post-synthesis?

Basic Research Question

Analytical Methods :

- NMR Spectroscopy : H and C NMR in DMSO-d6 identify rotameric NH signals (broad singlets at δ 10.8–11.0 ppm) and aromatic substituents (e.g., furan protons at δ 6.5–7.2 ppm) .

- Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H] at m/z 403.2) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 215 nm) verifies >99% purity .

What analytical challenges arise in interpreting NMR spectra of structurally complex oxalamides, and how are these resolved?

Advanced Research Question

Challenges :

- Rotameric Broadening : NH protons in oxalamides exhibit broad peaks due to restricted rotation. Elevated temperature (50°C) or deuterated DMSO collapses splitting .

- Overlapping Aromatic Signals : 2,3-Dimethylphenyl and furan protons may overlap. Use of 2D NMR (HSQC, HMBC) resolves coupling patterns .

Resolution : Assign peaks via comparative analysis with analogs (e.g., pyridyl vs. furan substituents) .

Which computational approaches are most effective for predicting the target binding affinity of substituted oxalamides?

Advanced Research Question

Methods :

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., cytochrome P450 4F11 or HIV gp120) .

- MD Simulations : GROMACS assesses binding stability (100-ns trajectories) by analyzing hydrogen bonds with key residues (e.g., Asp/Glu in catalytic sites) .

Validation : Compare computational predictions with enzyme inhibition assays (IC values) to refine scoring functions .

How does the furan-3-yl substituent influence the compound's electronic properties compared to other aromatic systems?

Advanced Research Question

Impact :

- Electron-Rich Nature : Furan’s oxygen atom increases electron density, enhancing π-π stacking with aromatic residues in enzyme pockets .

- Polar Surface Area : Reduces logP by ~0.5 compared to thiophene analogs, improving aqueous solubility .

Comparative Data :

| Substituent | logP (Calculated) | Solubility (µg/mL) |

|---|---|---|

| Furan-3-yl | 3.8 | 12.5 |

| Thiophen-2-yl | 4.3 | 8.2 |

| Phenyl | 4.9 | 5.1 |

| Data extrapolated from analogs in . |

What strategies optimize solubility for in vitro biological testing of lipophilic oxalamide derivatives?

Advanced Research Question

Strategies :

- Co-Solvents : Use 5% DMSO in PBS for stock solutions, ensuring <0.1% DMSO in final assays to avoid cytotoxicity .

- Cyclodextrin Complexation : 2-Hydroxypropyl-β-cyclodextrin (HPβCD) enhances solubility 10-fold via host-guest interactions .

- Salt Formation : Acidic/basic moieties (e.g., pyridyl in analogs) allow sodium or hydrochloride salt formation .

How do researchers address contradictory bioactivity results between enzyme inhibition assays and cellular models?

Advanced Research Question

Resolution Workflow :

Membrane Permeability : Measure logD (octanol/water) to assess cellular uptake. Lipophilic compounds (logD >3) may accumulate in membranes, reducing efficacy .

Metabolic Stability : Incubate with hepatic microsomes; compounds with t <30 min are prone to rapid clearance .

Off-Target Effects : Perform kinome-wide screening (e.g., Eurofins KinaseProfiler) to identify unintended interactions .

What structural analogs provide insight into structure-activity relationships for this class of oxalamides?

Advanced Research Question

Key Analogs :

- N1-(3-Chloro-4-fluorophenyl)-N2-(4-methoxyphenethyl)-oxalamide : 64% yield; IC = 120 nM against P450 4F11 vs. 250 nM for the dimethylphenyl analog .

- N1-Cyclopentyl-N2-(tetrahydroquinolinyl)oxalamide : Improved metabolic stability (t = 45 min) due to reduced CYP3A4 recognition .

- Furan vs. Thiophene : Furan derivatives show 20% higher solubility but 30% lower membrane permeability .

What purification challenges exist for N-substituted oxalamides, and how are they overcome?

Advanced Research Question

Challenges :

- Byproduct Formation : Di-oxalamides from excess oxalyl chloride. Use strict stoichiometry (1:1 amine:oxalyl chloride) .

- Silica Adsorption : Polar NH groups cause streaking. Add 1% triethylamine to mobile phases to sharpen peaks .

Optimization : Trituration with diethyl ether removes hydrophobic impurities, yielding crystalline solids .

How does the presence of a 2,3-dimethylphenyl group impact metabolic stability in hepatic microsome assays?

Advanced Research Question

Metabolic Effects :

- Steric Shielding : The 2,3-dimethyl groups reduce CYP450 oxidation of the phenyl ring, increasing microsomal t to 85 min (vs. 22 min for unsubstituted phenyl) .

- Metabolite Identification : LC-MS/MS detects hydroxylation at the 4-position as the primary metabolite .

Comparative Data :

| Substituent | t (min) | Major Metabolite |

|---|---|---|

| 2,3-Dimethylphenyl | 85 | 4-Hydroxyphenyl |

| 4-Methoxyphenyl | 45 | O-Demethylated product |

| Adapted from EFSA safety assessments . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.